molecular formula C16H17ClN2O B5634867 N-(4-chlorophenyl)-N'-(4-isopropylphenyl)urea

N-(4-chlorophenyl)-N'-(4-isopropylphenyl)urea

Cat. No. B5634867
M. Wt: 288.77 g/mol
InChI Key: JJIXKDCQYUGJIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-chlorophenyl)-N'-(4-isopropylphenyl)urea and related compounds involves hydrolysis and reaction with isocyanates. For instance, the synthesis of N,N′-bis(4-chlorophenyl) urea by hydrolysis of p-chlorophenyl isocyanate yields a white crystal product at a 93% yield, showcasing a new technology in the synthesis of such compounds (Zhu Hui, 2007). Similarly, reactions involving various amines and halogenated aromatic isocyanates have been used to synthesize ureas containing specific fragments in their structure, indicating the versatility of synthesis methods for these compounds (B. Gladkikh et al., 2021).

Molecular Structure Analysis

The molecular structure of N-(4-chlorophenyl)-N'-(4-isopropylphenyl)urea derivatives has been elucidated through various analytical techniques. For example, the crystal structure of unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea revealed two crystallographically independent molecules with different conformations, highlighting the complex molecular structures these compounds can exhibit (Xiaoping Rao et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of N-(4-chlorophenyl)-N'-(4-isopropylphenyl)urea derivatives includes N-chlorination and complexation-induced unfolding, demonstrating their potential in forming multiply hydrogen-bonded complexes. N,N'-Dichlorobis(2,4,6-trichlorophenyl)urea, for instance, has been used as an efficient chlorinating agent in mild conditions (M. Sathe et al., 2007). Additionally, the unfolding of heterocyclic ureas to form hydrogen-bonded complexes underscores the importance of these chemical properties (Perry S. Corbin et al., 2001).

Physical Properties Analysis

The physical properties of N-(4-chlorophenyl)-N'-(4-isopropylphenyl)urea and related compounds are characterized by their solid-state structures and hydrogen bonding capabilities. The crystalline nature and specific conformations of these compounds, as revealed through X-ray crystallography and NMR studies, play a crucial role in their physical behavior and potential applications.

Chemical Properties Analysis

The chemical properties of these urea derivatives, such as their reactivity towards amino acids, dipeptides, and their role as initiators in polymerization processes, demonstrate their versatility and potential in various chemical transformations. The synthesis and study of substituted urea derivatives for their antimycobacterial activity against Mycobacterium tuberculosis also highlight the significant chemical properties of these compounds (A. Scozzafava et al., 2001).

properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-propan-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O/c1-11(2)12-3-7-14(8-4-12)18-16(20)19-15-9-5-13(17)6-10-15/h3-11H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIXKDCQYUGJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-phenyl)-3-(4-isopropyl-phenyl)-urea

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